Chemical Identity
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride is a chemical compound with the molecular formula CHClNO and a CAS number of 1803586-36-8. It features a unique structure that includes a benzodioxole moiety, which contributes to its significance in various scientific fields, including chemistry, biology, and medicine. The compound is primarily utilized in research settings and has garnered attention for its potential biological activities, such as antimicrobial and anticancer properties .
Synthesis Methods
The synthesis of [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride typically involves several steps:
Technical Details
The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. While detailed industrial production methods are not extensively documented, the compound is generally produced in specialized laboratories where controlled environments facilitate the synthesis process. This includes scaling up from research settings with additional purification steps to meet industrial quality standards .
Structural Data
The molecular structure of [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride can be represented as follows:
The compound's structure features a hydrazine group attached to a butan-2-yl chain and a benzodioxole ring, which contributes to its unique chemical properties .
Types of Reactions
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride can undergo various chemical reactions, including:
Technical Details on Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize outcomes .
The mechanism of action for [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride primarily involves its interaction with cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to decreased production of prostaglandins. Related compounds have demonstrated effects such as:
The physical properties of [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various applications and reactions .
The compound has several notable applications in scientific research:
The synthesis of benzodioxol-containing intermediates relies on strategic coupling reactions to construct the 4-(1,3-benzodioxol-5-yl)butan-2-one scaffold. A validated approach involves Knoevenagel condensation between piperonal and acetone derivatives, followed by catalytic hydrogenation to yield the saturated ketone intermediate [5] [8]. Alternative routes employ transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions between 5-bromobenzodioxole and butan-2-one-derived boronic esters, achieving yields of 68–78% under Pd(PPh₃)₄ catalysis [5].
Table 1: Coupling Methods for Benzodioxol-Containing Ketone Intermediates
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Knoevenagel | Piperonal, ethyl acetoacetate, piperidine, 110°C | 62% | Single-step operation |
Suzuki Coupling | 5-Bromobenzodioxole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one, Pd(PPh₃)₄, K₂CO₃, 80°C | 78% | Regioselective C-C bond formation |
Heck Olefination | 5-Iodobenzodioxole, methyl vinyl ketone, Pd(OAc)₂, P(o-tol)₃, Et₃N | 65% | Direct access to enone precursors |
Critical limitations include the sensitivity of benzodioxole methylenedioxy group under strong reducing agents (e.g., LiAlH₄), necessitating mild hydrogenation catalysts (Pd/C, H₂) to preserve the cyclic acetal [5] [8]. Regioselectivity challenges arise during Friedel-Crafts acylation due to the electron-rich C5 position of benzodioxole, requiring Lewis acid moderators like SnCl₄ [5].
The ketone intermediate undergoes hydrazination through two principal pathways:
Table 2: Hydrazine Incorporation Efficiency Comparison
Method | Reaction Conditions | Regioselectivity | Byproduct Formation |
---|---|---|---|
Haloketone substitution | α-Bromoketone, tert-butyl carbazate, K₂CO₃, DMF, 25°C | 70–85% | 15–30% dialkylated |
Reductive amination | Hydrazine hydrate, NaBH₃CN, MeOH, pH 4.5, 0°C | >90% | <5% alcohol reduction |
Salt crystallization represents the critical purity-determining step. Key parameters include:
Challenges include hygroscopicity of the intermediate free base, requiring anhydrous handling under N₂, and chloride variability in isolated solids (corrected by recrystallization from 6M HCl/ethanol) [1] [4]. Purity validation via ion chromatography confirms ≤0.1% residual solvents when crystallized below 5°C [1].
Three key bottlenecks impact large-scale production:
Process intensification strategies demonstrate promise:
Critical scalability metrics reveal a 32% yield loss at >1 kg scale versus lab-scale, primarily from filtration losses during hydrochloride isolation – addressed by centrifugal crystallization redesigns [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: